![molecular formula C16H14O3 B12878017 4-(Dibenzo[b,d]furan-3-yl)butanoic acid CAS No. 6948-74-9](/img/structure/B12878017.png)
4-(Dibenzo[b,d]furan-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid typically involves the Friedel-Crafts acylation of dibenzofuran with succinic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dibenzofuran reacts with succinic anhydride in the presence of AlCl3 to form the acylated intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with LiAlH4 can produce an alcohol.
Applications De Recherche Scientifique
4-(Dibenzo[b,d]furan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to altered cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, which is structurally similar but lacks the butanoic acid group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar aromatic properties.
Uniqueness
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s solubility and reactivity.
Propriétés
Numéro CAS |
6948-74-9 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-dibenzofuran-3-ylbutanoic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)7-3-4-11-8-9-13-12-5-1-2-6-14(12)19-15(13)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) |
Clé InChI |
DGNIOFJTLFYLLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
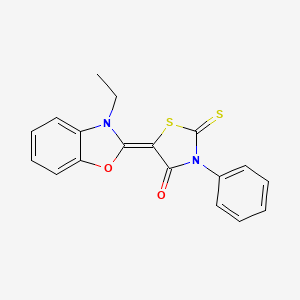

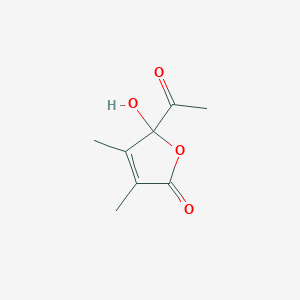

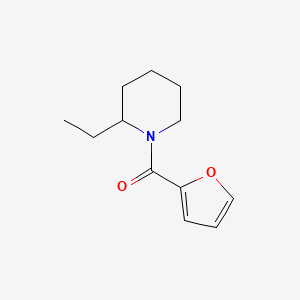
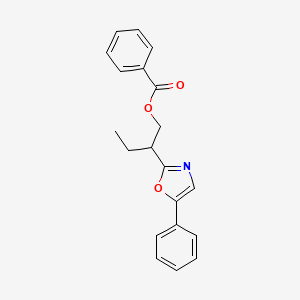
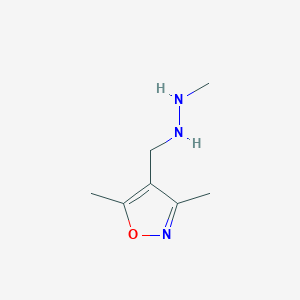
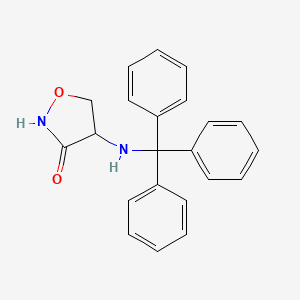
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

